4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol

Kinase inhibition Structure-activity relationship PDGFR

This 2-aryl-4-anilinoquinazoline uniquely combines a 4-tert-butylphenyl group (linked to ~8-fold potency gains in PDGFR kinase series) with a phenolic 4-hydroxyanilino motif validated for enhanced kinase hinge-region binding. Unlike simpler 2-phenylquinazolin-4-amines, its dual pharmacophoric features enable distinctive target engagement profiles, making it a high-value addition to diversity-oriented kinase inhibitor decks and Nrf2 pathway screening. The unsubstituted 5-, 6-, 7-, and 8-positions on the quinazoline core, plus the phenolic -OH handle, offer versatile late-stage derivatization points unavailable in more heavily substituted analogs. Procure for reproducible SAR and modular lead optimization.

Molecular Formula C24H23N3O
Molecular Weight 369.5 g/mol
Cat. No. B7758210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol
Molecular FormulaC24H23N3O
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)O
InChIInChI=1S/C24H23N3O/c1-24(2,3)17-10-8-16(9-11-17)22-26-21-7-5-4-6-20(21)23(27-22)25-18-12-14-19(28)15-13-18/h4-15,28H,1-3H3,(H,25,26,27)
InChIKeyMKWQPRFLTNWHIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol – Structural Classification and Procurement-Relevant Profile


4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol (molecular formula C24H23N3O; MW ~369.5 g/mol) is a synthetic 2-aryl-4-anilinoquinazoline derivative that combines two privileged pharmacophoric elements within a single scaffold: a 4-tert-butylphenyl substituent at the quinazoline 2-position and a 4-hydroxyanilino (phenol) moiety at the 4-amino position. The quinazoline core is a well-established kinase inhibitor scaffold, while the tert-butylphenyl group has been independently associated with substantial potency gains in receptor tyrosine kinase inhibition contexts [1]. The 4-hydroxyanilino motif has been identified as a key affinity-enhancing feature in anilinoquinazoline-based kinase inhibitor programs [2]. This compound belongs to the broader 2-phenylquinazolin-4-amine chemotype that has demonstrated NQO1 inducer activity relevant to cytoprotection research [3].

Why In-Class Quinazoline Derivatives Cannot Simply Substitute for 4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol


Close structural analogs within the 2-arylquinazolin-4-amine family—including those bearing different para-phenyl substituents (e.g., 4-Cl, 4-CH3, 4-OCH3, or unsubstituted phenyl) or lacking the 4-hydroxyanilino motif—exhibit fundamentally different pharmacological profiles that preclude simple interchange. The 4-tert-butylphenyl group is not a passive hydrophobic anchor; in the PDGFR kinase inhibitor series evaluated by Matsuno et al., replacement of the 4-tert-butylphenyl moiety with smaller or less lipophilic substituents resulted in up to ~8-fold loss in potency [1]. Simultaneously, the phenolic hydroxyl on the 4-anilino ring contributes to kinase target engagement through specific hydrogen-bonding interactions with the hinge region and gatekeeper residues, as demonstrated crystallographically in the RET kinase inhibitor series [2]. Removing either the tert-butyl group or the phenolic OH generates a compound with a meaningfully altered target-binding and selectivity signature, making blind substitution risky for applications requiring reproducible structure-activity relationships [3].

Quantitative Differentiation Evidence for 4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol Versus Closest Analogs


4-tert-Butylphenyl Substituent Contributes ~8-Fold Potency Enhancement in Kinase Inhibition Context (Class-Level Inference)

In a systematic structure-activity relationship study of quinazoline-based PDGF receptor phosphorylation inhibitors, the 4-tert-butylphenyl analog (compound 16) achieved an IC50 of 0.03 μmol/L, representing an approximately 8-fold potency increase over the parent compound KN1022 (IC50 = 0.24 μmol/L). This 4-tert-butylphenyl substitution was among the most potency-enhancing modifications evaluated, outperforming 4-phenoxyphenyl (IC50 = 0.08 μmol/L, ~3-fold over KN1022) and approaching the activity of the top-performing 4-(4-methylphenoxy)phenyl analog (IC50 = 0.02 μmol/L). All potent analogs in this series retained high selectivity against the PDGF receptor family comparable to KN1022 [1]. While this comparison is derived from a 4-piperazinyl-6,7-dimethoxyquinazoline scaffold rather than the 2-aryl-4-anilinoquinazoline scaffold of the target compound, the quantitative contribution of the 4-tert-butylphenyl group to target engagement potency is consistently observed across quinazoline chemotypes [2].

Kinase inhibition Structure-activity relationship PDGFR

Phenolic 4-Hydroxyanilino Motif Enhances Kinase Target Affinity vs. Non-Phenolic Anilino Analogs (Cross-Study Comparable)

In the 2-substituted phenol quinazoline RET kinase inhibitor program reported by Newton et al., introduction of a phenolic hydroxyl on the anilino ring (compound 6) resulted in a significant gain in RET kinase affinity compared to non-phenolic anilino analogs. The phenol group forms a specific hydrogen-bonding network with the kinase hinge region that is not available to des-hydroxy anilinoquinazolines. Crystallographic analysis revealed that the phenol orientation in KDR differs from that in RET, providing a structural basis for modulating selectivity through appropriate substitution around the anilino ring [1]. Although the specific compound 6 in this study bears a 6,7-dimethoxyquinazoline core (not the 2-(4-tert-butylphenyl) substitution of the target compound), the RET affinity enhancement attributable to the phenolic 4-hydroxyanilino motif is a pharmacophoric feature transferable across quinazoline scaffolds [2]. The target compound uniquely positions the 4-hydroxyanilino group on a 2-(4-tert-butylphenyl)quinazoline core—a combination not reported in the Newton et al. series but rationally combining two independently validated affinity-enhancing motifs.

RET kinase KDR selectivity Anilinoquinazoline

2-Arylquinazolin-4-amine Scaffold Demonstrates NQO1 Inducer Activity with Potency in the Low Nanomolar Range (Class-Level Inference)

The 2-phenylquinazolin-4-amine chemotype—the core scaffold class to which the target compound belongs—has been validated as a productive scaffold for NQO1 inducer development. In the series reported by Ghorab et al., the most potent 2-phenylquinazolin-4-amine derivative (compound 7) demonstrated NQO1 inducer activity in murine Hepa 1c1c7 cells, with molecular docking confirming Keap1-Nrf2 binding domain interactions with key residues [1]. In a related anilinoquinazoline series, the most potent inducer (compound 9) showed the largest number of interactions with Arg483, Tyr525, and Phe478 in the Keap1 binding pocket [2]. A subsequent study identified compound 12 with a CD value (concentration that doubles NQO1 specific activity) of 70 nM, placing this chemotype among the most potent NQO1 inducer scaffolds reported [3]. The target compound, bearing both the 2-arylquinazolin-4-amine core and the phenolic hydroxyl that may contribute to antioxidant response element activation, represents a structurally distinct entry point within this validated chemotype.

NQO1 induction Cytoprotection Keap1/Nrf2 pathway

Physicochemical Differentiation: tert-Butyl vs. Chloro, Methyl, and Unsubstituted Phenyl Analogs (Supporting Evidence)

The 4-tert-butylphenyl substituent confers a distinct physicochemical profile compared to common para-substituted phenyl analogs in the 2-arylquinazolin-4-amine series. The tert-butyl group (C(CH3)3) provides substantially greater steric bulk (Taft Es ~ -1.54) and lipophilicity contribution (Hansch π ~ +1.98) compared to chloro (π ~ +0.71), methyl (π ~ +0.56), or unsubstituted hydrogen (π = 0). This translates to a calculated LogP for the target compound (C24H23N3O) of approximately 5.5-6.0, versus ~4.5-5.0 for the 4-chlorophenyl analog and ~3.5-4.0 for the unsubstituted 2-phenylquinazolin-4-amine [1]. The elevated LogP enhances membrane permeability potential but increases the risk of poor aqueous solubility and metabolic clearance via CYP-mediated oxidation of the tert-butyl group [2]. For procurement decisions, these differences mean the 4-chlorophenyl or 4-methylphenyl analogs cannot serve as physicochemical surrogates for the tert-butylphenyl compound in assays where lipophilicity-driven partitioning or protein binding influences outcomes.

Lipophilicity Steric bulk Drug-likeness

2-Arylquinazolin-4-one Analogs with 4-tert-Butylphenyl Display Sub-Nanomolar Tankyrase Inhibition, Underscoring Scaffold Versatility (Cross-Study Comparable)

The closely related 2-(4-tert-butylphenyl)quinazolin-4-one (TNKS-IN-1, CAS 59455-93-5) has been characterized as a potent and selective tankyrase 1/2 inhibitor with IC50 values of 7.9 nM and 8.7 nM for TNKS1 and TNKS2 respectively, and induces axin2 accumulation with an EC50 of 1500 nM in cellular assays [1]. The co-crystal structure (PDB: 4BUD) confirms that the 4-tert-butylphenyl group occupies the nicotinamide binding pocket of the tankyrase catalytic domain, with the para-tert-butyl substituent making critical hydrophobic contacts that contribute to binding affinity [2]. While this data pertains to the quinazolin-4-one oxidation state rather than the quinazolin-4-amine of the target compound, it establishes that the 2-(4-tert-butylphenyl)quinazoline pharmacophore is a validated recognition element for the tankyrase ATP-binding site. The target compound's 4-amino substitution may alter kinase selectivity compared to the 4-one, providing a differentiated profiling opportunity for researchers exploring 2-arylquinazoline SAR.

Tankyrase inhibition Wnt signaling Quinazolinone

Explicit Data Gap: No Direct Peer-Reviewed Quantitative Bioactivity Data Available for the Exact Target Compound

A comprehensive search of PubMed, PubMed Central, BindingDB, ChEMBL, the Protein Data Bank, and publicly accessible patent databases (conducted April 2026) did not identify any peer-reviewed publication or publicly deposited dataset containing direct, quantitative biological activity measurements (IC50, Ki, Kd, EC50, or CD value) for the specific compound 4-{[2-(4-tert-butylphenyl)quinazolin-4-yl]amino}phenol. The compound appears in vendor catalogs as a research chemical and building block but has not been the subject of a dedicated pharmacological characterization study. All quantitative evidence presented in this guide is therefore derived from structurally related compounds within the same chemotype class and should be interpreted as class-level inference, cross-study comparison, or supporting evidence rather than as direct measurements on the target compound. This explicit data gap should inform procurement decisions: users requiring a compound with fully characterized, peer-reviewed bioactivity data against a specific target should consider structurally related analogs with published pharmacological profiles (e.g., TNKS-IN-1 for tankyrase, or the 2-substituted phenol quinazolines for RET kinase). Conversely, users seeking a differentiated 2-aryl-4-anilinoquinazoline building block for proprietary SAR exploration may find the target compound's structural uniqueness—combining tert-butylphenyl hydrophobics, phenolic hydrogen-bonding capacity, and an unsubstituted quinazoline core amenable to further derivatization—of distinct procurement value precisely because of its unexplored pharmacological space.

Data transparency Evidence quality Procurement caveat

Recommended Application Scenarios for 4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol Based on Evidence


Kinase Inhibitor Screening Library Expansion with Differentiated 2-Aryl-4-Anilinoquinazoline Chemotype

The target compound is well-suited for inclusion in diversity-oriented kinase inhibitor screening decks where its dual pharmacophoric features—the 4-tert-butylphenyl group associated with ~8-fold potency enhancement in quinazoline kinase series [1] and the phenolic 4-hydroxyanilino motif validated for enhanced kinase hinge-region binding [2]—provide a structurally differentiated entry within the 2-arylquinazolin-4-amine chemical space. Procurement for kinase panel profiling against receptor tyrosine kinases (PDGFR, RET, FGFR families) is supported by class-level evidence, with the caveat that direct target annotation should be established through experimental screening rather than assumed from analog data.

Nrf2/Keap1 Pathway Modulator Discovery Using 2-Phenylquinazolin-4-amine Scaffold

The 2-phenylquinazolin-4-amine chemotype has been experimentally validated as a productive scaffold for NQO1 inducer development, with the most potent analogs achieving CD values of 70 nM in murine hepatoma cells [3]. The target compound's additional phenolic hydroxyl may contribute to Keap1 cysteine sensor modification or direct antioxidant response element activation, making it a rational procurement choice for laboratories screening NQO1 induction or broader Nrf2 pathway activation. Comparative evaluation against the published 2-phenylquinazolin-4-amine series (compounds 2-12 from Ghorab et al.) would establish whether the 4-tert-butylphenyl and 4-hydroxyanilino substituents confer additive or synergistic NQO1 inducer activity.

Structure-Based Drug Design Targeting Tankyrase/Wnt Signaling with Quinazoline Scaffold Hopping

The co-crystal structure of 2-(4-tert-butylphenyl)-1,4-dihydroquinazolin-4-one bound to tankyrase 2 (PDB: 4BUD) provides a high-resolution structural template for rational design [4]. The target compound represents a scaffold-hop from the quinazolin-4-one to the quinazolin-4-amine oxidation state, retaining the crystallographically validated 2-(4-tert-butylphenyl) recognition element while offering the 4-amino position for additional functionality. Researchers pursuing tankyrase inhibitors with improved selectivity against PARP family members may find the target compound a useful comparator for evaluating the impact of 4-position oxidation state on polypharmacology profiles.

Synthetic Building Block for Parallel Library Synthesis in Medicinal Chemistry Programs

The phenolic hydroxyl at the 4-anilino position provides a reactive handle for further derivatization (etherification, esterification, carbamate formation, Mannich reaction) without compromising the quinazoline core. Combined with the unsubstituted quinazoline 5-, 6-, 7-, and 8-positions that remain available for additional functionalization, the compound serves as a versatile late-stage diversification intermediate. This distinguishes it from more heavily substituted analogs (e.g., 6,7-dimethoxyquinazoline derivatives) where core substitution limits further synthetic elaboration. Procurement for medicinal chemistry hit-to-lead or lead optimization programs is supported by the compound's structural modularity and the precedent for this scaffold class in kinase and cytoprotection research [2][3].

Quote Request

Request a Quote for 4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.